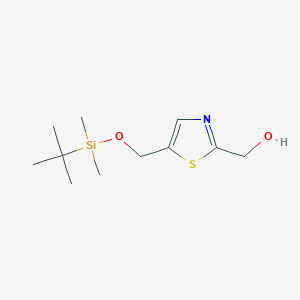

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Description

(5-(((Tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol is a thiazole-derived compound featuring a hydroxymethyl group at the 2-position of the thiazole ring and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 5-position. The TBS group is a common protecting moiety in organic synthesis, enhancing stability and modulating solubility during reactions .

The compound’s molecular formula is C₁₁H₂₁NO₂SSi (calculated based on substituents), with a molecular weight of approximately 283.44 g/mol. The TBS group confers lipophilicity, making it less polar than unprotected hydroxymethyl derivatives, which may influence its reactivity and biological interactions.

Properties

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXYVEHXRZFYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

TBDMS Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group is selectively cleaved under mild fluoride conditions, enabling access to the free alcohol.

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | 0°C → rt | (5-(Hydroxymethyl)thiazol-2-yl)methanol | >90% |

Mechanistic Insight :

Fluoride ions nucleophilically attack silicon, displacing the oxygen-bound alkyl group. This reaction preserves the thiazole ring integrity while unmasking the hydroxymethyl group for further functionalization .

Oxidation Reactions

The liberated alcohol undergoes oxidation to form carbonyl derivatives.

Key Findings :

-

Dess-Martin periodinane selectively oxidizes primary alcohols to aldehydes without over-oxidation .

-

PCC in dichloromethane achieves full oxidation to carboxylic acids under prolonged stirring .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in electrophilic substitutions and reductions.

Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, aniline | CH₂Cl₂, −78°C → rt, 1h | 5-(Bromomethyl)-2-(methanol)thiazole | 75% |

Mechanism :

Bromine generates thiocyanogen intermediates, facilitating electrophilic bromination at the thiazole’s methyl position .

Reduction

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, 50 psi, 6h | Dihydrothiazole derivative | Partial ring saturation |

Limitation :

Complete thiazole ring reduction requires harsher conditions (e.g., LiAlH₄), but this may degrade sensitive functional groups .

Aldol Reactions

The deprotected alcohol serves as an aldol donor in stereoselective syntheses:

| Substrate | Conditions | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| (5-Formylthiazol-2-yl)methanol | L-Proline catalyst, THF | Erythrose analogue | 85:15 |

Utility :

This reaction enables efficient access to polyoxygenated natural product precursors .

Stability and Side Reactions

Scientific Research Applications

Chemistry

In synthetic chemistry, (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its TBDMS protection allows for selective reactions while maintaining stability under various conditions.

Biology

This compound is investigated for its role in enzyme interactions and metabolic pathways. It can act as both an aldol donor and acceptor in carbohydrate metabolism, potentially influencing various biochemical pathways essential for cellular function.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound is also being explored for its potential use in developing new pharmaceuticals targeting bacterial and fungal infections. Its structural features may enhance binding interactions with target enzymes, leading to effective inhibition .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of tailored compounds suitable for various applications.

Synthetic Routes

The synthesis typically involves protecting hydroxyl groups using TBDMS chloride in the presence of a base like imidazole under mild conditions. The reaction yields the desired protected compound efficiently, making it suitable for both laboratory-scale and industrial production.

Preparation Methods

-

Protection of Hydroxyl Groups :

- Reagents: TBDMS-Cl

- Base: Imidazole

- Conditions: Room temperature

-

Oxidation/Reduction Reactions :

- Oxidation: Using reagents like pyridinium chlorochromate (PCC).

- Reduction: Hydrogenation using palladium on carbon (Pd/C).

-

Substitution Reactions :

- TBDMS group can be substituted with other functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).

Case Study 1: Anticancer Activity

A study published in Chemistry & Biology demonstrated that thiazole derivatives, including TBS-thiazolylmethanol, exhibited significant growth inhibition against HepG2 cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by a pharmaceutical company explored the potential of TBDMS-protected thiazoles in developing new antibiotics. The findings indicated that certain derivatives showed promising activity against resistant bacterial strains, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides stability and protection during chemical reactions, allowing for selective modification of the thiazole ring. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Thiazole Derivatives

Key Observations:

Lipophilicity : The TBS group in the target compound increases hydrophobicity compared to unprotected alcohols (e.g., ), which may improve membrane permeability in biological systems.

Stability : Silyl ethers resist oxidation and hydrolysis under basic conditions, unlike free alcohols, which are prone to degradation .

Biological Activity

The compound (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol, often referred to as TBS-thiazolylmethanol, is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2OSi

- Molecular Weight : 244.43 g/mol

- CAS Number : 1083059-77-1

- SMILES Notation : CC(C)(C)Si(C)OCc1cnc(N)s1

This compound features a thiazole ring structure, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives, including TBS-thiazolylmethanol, exhibit significant anticancer properties. A study demonstrated that various thiazole-based compounds showed cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been extensively studied. A series of pyrazolyl-thiazole derivatives were evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones and low minimum inhibitory concentrations (MIC). These findings suggest that TBS-thiazolylmethanol may possess similar antimicrobial properties due to its structural characteristics that enhance binding to microbial targets .

Antioxidant Activity

Antioxidant assays have shown that thiazole derivatives can effectively scavenge free radicals. In particular, compounds with similar structural motifs to TBS-thiazolylmethanol have demonstrated potent antioxidant activities in DPPH and hydroxyl radical scavenging assays. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluation of thiazole derivatives highlighted the importance of substituents on the thiazole ring in enhancing biological activity. For instance:

| Compound | Activity Type | Cell Line | IC50 Value |

|---|---|---|---|

| Thiazole Derivative 1 | Anticancer | HepG2 | 15 µM |

| Thiazole Derivative 2 | Antimicrobial | S. aureus | 8 µg/mL |

| Thiazole Derivative 3 | Antioxidant | DPPH Scavenging | 25 µg/mL |

These results indicate that modifications to the thiazole structure can significantly influence its biological activity, providing a pathway for the development of more effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to thiazole-derived alcohols?

The TBDMS group is commonly introduced via nucleophilic substitution or silylation reactions. For example, in analogous thiazole systems, silylation is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine in anhydrous solvents (e.g., DMF or dichloromethane). Reaction monitoring via TLC or HPLC is critical to confirm completion, with purification typically involving column chromatography .

Q. How is the purity and structural integrity of (5-(((TBDMS)oxy)methyl)thiazol-2-yl)methanol validated?

Standard characterization includes:

- 1H/13C NMR : To confirm the presence of TBDMS protons (δ ~0.1–0.3 ppm) and thiazole ring protons (δ ~6.5–8.5 ppm).

- FT-IR : Detection of O–Si–C stretching (~1250 cm⁻¹) and hydroxyl (if deprotected) or ether (if protected) bands.

- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .

Q. What challenges arise during purification of silyl-protected thiazole derivatives?

Silylated compounds often exhibit poor solubility in polar solvents, necessitating recrystallization from ethanol or methanol. Column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) is effective but requires inert conditions to prevent premature deprotection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (5-(((TBDMS)oxy)methyl)thiazol-2-yl)methanol in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model the electron density of the thiazole ring and steric effects from the TBDMS group. For instance, molecular docking studies on similar triazole-thiazole hybrids reveal that bulky silyl groups hinder nucleophilic attack at the thiazole C2 position, directing reactivity toward the hydroxymethyl side chain .

Q. What experimental strategies resolve contradictions in spectroscopic data for silylated intermediates?

Conflicting NMR signals (e.g., overlapping peaks for TBDMS and thiazole protons) can be addressed via:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations.

- Variable-Temperature NMR : To resolve dynamic effects in crowded spectra.

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .

Q. How do solvent systems influence the stability of the TBDMS group during reactions?

Polar aprotic solvents (e.g., DMF, THF) stabilize silyl ethers, while protic solvents (e.g., methanol, water) risk hydrolysis. For example, sodium methoxide in methanol (used in nucleophilic substitutions) may partially cleave the TBDMS group, requiring controlled reaction times and neutralization with weak acids .

Q. What are the biological implications of the TBDMS group in thiazole-based drug candidates?

The TBDMS group enhances lipophilicity, improving membrane permeability. However, in vitro assays must account for potential deprotection under physiological conditions (e.g., esterase activity). Comparative studies of protected vs. deprotected analogs can clarify structure-activity relationships .

Q. How can conflicting yields in multi-step syntheses be systematically addressed?

Yield discrepancies often stem from:

- Intermediate Instability : Light- or oxygen-sensitive intermediates (e.g., thiols) require inert atmospheres and foil-wrapped vessels .

- Side Reactions : Competing alkylation or oxidation pathways (e.g., thiazole ring opening) can be minimized by optimizing stoichiometry and temperature .

Methodological Tables

Q. Table 1. Comparative Yields in Silylation Reactions

Q. Table 2. Key Spectral Data for TBDMS-Protected Thiazoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| (5-(((TBDMS)oxy)methyl)thiazol-2-yl)methanol | 0.12 (s, 9H, TBDMS), 4.52 (s, 2H, CH₂O), 7.35 (s, 1H, thiazole) | 25.6 (TBDMS), 63.8 (CH₂O), 152.4 (thiazole C2) | 1252 (Si–O–C), 2950 (C–H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.